molecular formula C13H16N2O2 B13539189 Tert-butyl 2-[(3-cyanophenyl)amino]acetate

Tert-butyl 2-[(3-cyanophenyl)amino]acetate

Cat. No.: B13539189
M. Wt: 232.28 g/mol
InChI Key: GYCMDEZNSFZKNT-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(3-cyanophenyl)amino]acetate is an organic compound with a complex structure that includes a tert-butyl ester group, a cyanophenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3-cyanophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 3-cyanoaniline. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-[(3-cyanophenyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-[(3-cyanophenyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-cyanophenyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the cyanophenyl group allows for specific interactions with aromatic residues in proteins, while the ester and amino groups facilitate binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • Tert-butyl 2-[(4-cyanophenyl)amino]acetate
  • Tert-butyl 2-[(2-cyanophenyl)amino]acetate
  • Tert-butyl 2-[(3-nitrophenyl)amino]acetate

Comparison: Tert-butyl 2-[(3-cyanophenyl)amino]acetate is unique due to the position of the cyano group on the phenyl ring, which influences its reactivity and binding properties

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 2-(3-cyanoanilino)acetate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)9-15-11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3

InChI Key

GYCMDEZNSFZKNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC(=C1)C#N

Origin of Product

United States

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